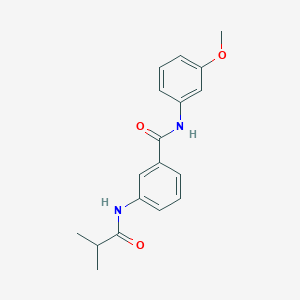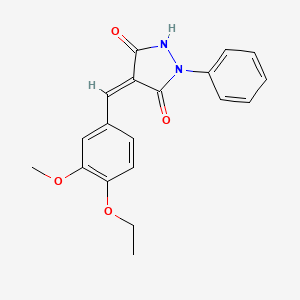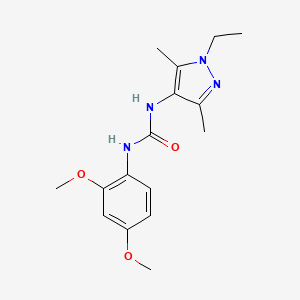
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target organism or cell. In herbicidal applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is believed to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. In anticancer and antitumor applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is believed to inhibit the activity of specific kinases or proteins involved in cell signaling pathways that are dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit various biochemical and physiological effects, depending on the application and target organism or cell. In herbicidal applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to inhibit the growth and development of weeds by inhibiting the biosynthesis of branched-chain amino acids. In anticancer and antitumor applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to induce cell death or apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In materials science, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit unique properties, such as self-assembly and supramolecular interactions, that make it a promising building block for the synthesis of novel materials.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential for diverse applications. However, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea also has some limitations, including its potential toxicity and limited solubility in some solvents. These limitations should be taken into account when designing experiments using N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the evaluation of its potential toxicity and environmental impact. In agriculture, future research could focus on the development of more effective herbicidal formulations based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea. In medicine, future research could focus on the development of more potent and selective anticancer and antitumor agents based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea. In materials science, future research could focus on the synthesis of novel materials based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea with unique properties and applications.
合成法
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea can be synthesized using various methods, including the reaction of 2,4-dimethoxyaniline with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by the reaction of the resulting intermediate with isocyanate. Another method involves the reaction of 2,4-dimethoxyaniline with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by the reaction of the resulting intermediate with phosgene. These methods have been reported to yield N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea in good yields and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit herbicidal activity against various weeds, making it a potential alternative to conventional herbicides. In medicine, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been studied for its potential anticancer and antitumor activities, as well as its potential use as a diagnostic tool for cancer. In materials science, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-20-11(3)15(10(2)19-20)18-16(21)17-13-8-7-12(22-4)9-14(13)23-5/h7-9H,6H2,1-5H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSXVXEEFJNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

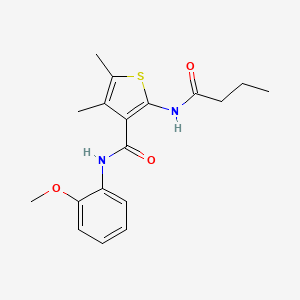
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
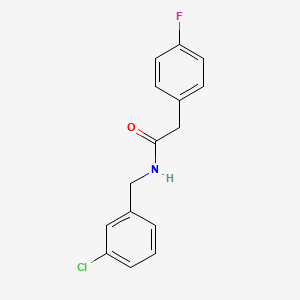
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
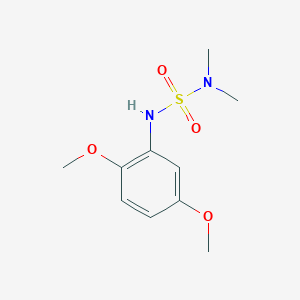
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
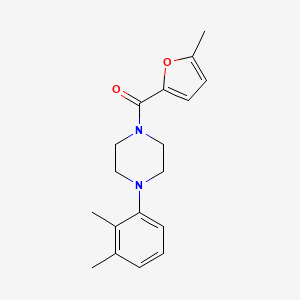
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)

